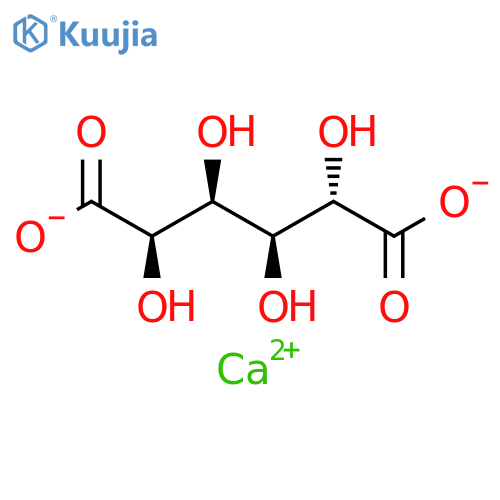

Cas no 886030-00-8 (calcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate)

886030-00-8 structure

商品名:calcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate

calcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate 化学的及び物理的性質

名前と識別子

-

- UGZVNIRNPPEDHM-SBBOJQDXSA-L

- calcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate

-

- インチ: 1S/C6H10O8.Ca/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2-,3-,4+;/m0./s1

- InChIKey: UGZVNIRNPPEDHM-SBBOJQDXSA-L

- ほほえんだ: [C@@H](O)([C@@H](O)C(=O)[O-])[C@H](O)[C@H](O)C(=O)[O-].[Ca+2]

calcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1694231-0.05g |

calcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate |

886030-00-8 | 0.05g |

$2755.0 | 2023-09-20 |

calcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate 関連文献

-

Martina Vavrusova,André C. Garcia,Bente P. Danielsen,Leif H. Skibsted RSC Adv. 2017 7 3078

-

Joseph S. Brindle,Patrick S. Nelson,Rashmi P. Charde,Sayed Abu Sufyan,Michael M. Nigra Green Chem. 2022 24 5162

-

3. 860. Acetals and a ketal of dimethyl glucarateT. P. Bird,W. A. P. Black,E. T. Dewar,H. W. T. Rintoul J. Chem. Soc. 1964 4512

-

Jinchi Lin,Haiyan Song,Xiaoru Shen,Binju Wang,Shunji Xie,Weiping Deng,Deyin Wu,Qinghong Zhang,Ye Wang Chem. Commun. 2019 55 11017

-

J. Iglesias,I. Martínez-Salazar,P. Maireles-Torres,D. Martin Alonso,R. Mariscal,M. López Granados Chem. Soc. Rev. 2020 49 5704

886030-00-8 (calcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate) 関連製品

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量